(Z)-4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one
Overview
Description
(Z)-4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a chlorobenzylidene group attached to an oxazol-5(4H)-one ring, making it an interesting subject for studies in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 4-chlorobenzaldehyde with 2-phenyloxazol-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of the chlorobenzylidene group with various nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of various organic compounds.
Biology
In biological research, this compound is investigated for its potential biological activities. Studies may focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Researchers may study its effects on specific biological targets and its potential as a lead compound for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (Z)-4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-4-(4-Chlorobenzylidene)-2-methyloxazol-5(4H)-one
- (Z)-4-(4-Bromobenzylidene)-2-phenyloxazol-5(4H)-one
- (Z)-4-(4-Fluorobenzylidene)-2-phenyloxazol-5(4H)-one
Uniqueness
(Z)-4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one is unique due to the presence of the chlorobenzylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
(Z)-4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 57427-77-7
- Molecular Formula : C₁₆H₁₀ClNO₂
- Molecular Weight : 283.71 g/mol
- Structure : The compound features a chlorobenzylidene moiety attached to an oxazol-5(4H)-one ring, which is critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the condensation of 4-chlorobenzaldehyde with 2-phenyloxazol-5(4H)-one under basic conditions, often using sodium hydroxide or potassium carbonate as catalysts. The reaction is generally conducted at elevated temperatures to promote the formation of the desired product .
Synthetic Route
Step | Reagents | Conditions |
---|---|---|
1 | 4-Chlorobenzaldehyde + 2-Phenyloxazol-5(4H)-one | Basic medium (NaOH/K₂CO₃), heat |
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
Anticancer Activity
Several studies have explored the anticancer potential of oxazolone derivatives, including this compound. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound showed significant inhibition of cell proliferation in breast and colon cancer models .
Analgesic and Anti-inflammatory Effects
Research has also highlighted the analgesic and anti-inflammatory properties of oxazolone derivatives. In animal models, compounds with similar structures demonstrated effectiveness in reducing pain responses and inflammation markers. For example, one study reported that compounds containing the oxazolone nucleus exhibited better COX-2 inhibition compared to standard anti-inflammatory drugs like celecoxib .
The mechanism by which this compound exerts its biological effects may involve:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It could modulate receptors associated with pain perception and inflammation.
These interactions can lead to therapeutic effects, making it a candidate for further drug development .
Study on Anticancer Activity
A recent study synthesized various oxazolone derivatives and evaluated their cytotoxicity against cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity. Notably, the inclusion of electron-withdrawing groups like chlorine enhanced activity against specific cancer types .
Study on Analgesic Properties
In another investigation, the analgesic effects of oxazolone derivatives were assessed using the writhing test and hot plate test in mice. The study found that certain compounds significantly reduced pain responses compared to control groups, indicating their potential as analgesics .
Properties
IUPAC Name |
(4Z)-4-[(4-chlorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO2/c17-13-8-6-11(7-9-13)10-14-16(19)20-15(18-14)12-4-2-1-3-5-12/h1-10H/b14-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMDOGQJFLVZEJ-UVTDQMKNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)Cl)/C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15601-44-2 | |
Record name | NSC73772 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73772 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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